1-(3-Bromo-5-nitrobenzoyl)piperazine
Overview
Description
1-(3-Bromo-5-nitrobenzoyl)piperazine is a useful research compound. Its molecular formula is C11H12BrN3O3 and its molecular weight is 314.14 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
Novel piperazine derivatives, including functionalized ones similar to 1-(3-Bromo-5-nitrobenzoyl)piperazine, have been synthesized and characterized for bioorthogonal labeling purposes. These derivatives exhibit conformational shapes due to the limited change of the piperazine chair conformation and partial amide double bond, as observed through dynamic NMR and XRD studies. Such compounds are potential candidates for labeling with [18F]F– for applications in positron emission tomography (PET) imaging (Mamat, Pretze, Gott, & Köckerling, 2016).
Antimicrobial and Biofilm Inhibition
Piperazine derivatives have shown significant potential as antimicrobial agents and biofilm inhibitors. For instance, novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker demonstrated potent antibacterial efficacies and biofilm inhibition activities against strains like E. coli and S. aureus. Such compounds also exhibited inhibitory activities against MurB enzyme, suggesting their potential as novel therapeutic agents against resistant bacterial strains (Mekky & Sanad, 2020).
Antidepressant Drugs Development
Compounds derived from dihydro-(1,4-benzodioxin-5-yl)piperazine and benzo[b]thiophene have been synthesized to obtain new dual antidepressant drugs. These compounds were evaluated for their affinity at 5-HT(1A) serotonin receptors and serotonin reuptake inhibition, showing promising results for both activities (Silanes et al., 2004).
Antifungal Agents
Fluconazole derivatives with nitrotriazole or piperazine ethanol side chains have been synthesized and showed excellent antifungal activity against various fungi, including fluconazole-resistant strains. Nitrotriazole derivatives, in particular, exhibited maximum antifungal activity, highlighting the potential of piperazine derivatives in antifungal drug development (Sadeghpour et al., 2017).
Anticancer Research
Piperazine-tagged imidazole derivatives have been synthesized and assessed for their antiproliferative inhibition potency against various human cancer cell lines. Some compounds showed potent anticancer activities, particularly against the HepG2 and MCF-7 cell lines, indicating the therapeutic potential of piperazine derivatives in cancer treatment (Al-Soud et al., 2021).
Properties
IUPAC Name |
(3-bromo-5-nitrophenyl)-piperazin-1-ylmethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrN3O3/c12-9-5-8(6-10(7-9)15(17)18)11(16)14-3-1-13-2-4-14/h5-7,13H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLUHLVSLGNJUMS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(=O)C2=CC(=CC(=C2)Br)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrN3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
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